molecular formula C24H16ClN3O4 B2508134 3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide CAS No. 921890-86-0

3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide

Cat. No.: B2508134
CAS No.: 921890-86-0
M. Wt: 445.86
InChI Key: HBHITGBGGULKKE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H16ClN3O4 and its molecular weight is 445.86. The purity is usually 95%.
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Mechanism of Action

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the nervous system.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and reinforcement. The downstream effects of this inhibition can lead to changes in mood, behavior, and cognition .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific disorder being treated. For instance, in disorders characterized by overactivity of dopaminergic pathways, such as schizophrenia, the compound’s inhibitory action on the Dopamine D2 receptor can help to normalize neuronal activity and alleviate symptoms .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O4/c1-13-21(22(28-32-13)15-6-2-3-7-17(15)25)24(30)26-14-10-11-19-16(12-14)23(29)27-18-8-4-5-9-20(18)31-19/h2-12H,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHITGBGGULKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.